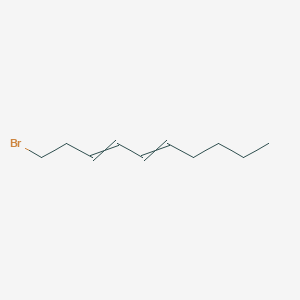

1-Bromodeca-3,5-diene

Description

Structure

3D Structure

Properties

CAS No. |

92080-85-8 |

|---|---|

Molecular Formula |

C10H17Br |

Molecular Weight |

217.15 g/mol |

IUPAC Name |

1-bromodeca-3,5-diene |

InChI |

InChI=1S/C10H17Br/c1-2-3-4-5-6-7-8-9-10-11/h5-8H,2-4,9-10H2,1H3 |

InChI Key |

IHRNIHQXFZREKB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CC=CCCBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Bromodeca 3,5 Diene and Analogs

Transition Metal-Catalyzed Approaches to Brominated Diene Scaffolds

The synthesis of brominated dienes, including structures analogous to 1-bromodeca-3,5-diene, heavily relies on transition metal catalysis. These methods facilitate the formation of carbon-carbon bonds with high efficiency and control over stereochemistry, which is crucial for defining the geometry of the diene system. Palladium and nickel complexes are at the forefront of these transformations, enabling a variety of cross-coupling strategies.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Cross-coupling reactions are fundamental to modern organic synthesis, allowing for the precise construction of complex molecular architectures from simpler, readily available building blocks. acs.org For the synthesis of brominated dienes, these reactions typically involve the coupling of a vinyl halide with another unsaturated partner, such as an alkene, an organoborane, or an organozinc compound.

The Heck reaction, a palladium-catalyzed coupling of a vinyl or aryl halide with an alkene, is a versatile method for constructing dienes. iitk.ac.in Specifically, the Heck vinylation of vinyl bromides provides a direct route to conjugated 1,3-dienes. organic-chemistry.org Research has demonstrated that using a palladium-tetraphosphine complex, such as one with the ligand Tedicyp (cis,cis,cis-1,2,3,4-tetrakis[(diphenylphosphino)methyl]cyclopentane), can lead to high yields and excellent regio- and stereoselectivity. organic-chemistry.orgresearchgate.net This catalytic system is effective for coupling both α- and β-substituted vinyl bromides with a range of alkenes, including acrylates, styrenes, and non-functionalized olefins like dec-1-ene. organic-chemistry.orgresearchgate.net The reactions generally proceed with high E,E-selectivity, affording the desired diene products stereoselectively. organic-chemistry.org

Recent advancements have also explored visible-light-driven Heck reactions, which can proceed under mild conditions. dicp.ac.cn This approach, combining photoredox and palladium catalysis, expands the scope of the reaction by proceeding through a radical pathway, allowing internal vinyl bromides to be coupled with styrenes efficiently. dicp.ac.cn

| Catalyst/Ligand | Vinyl Bromide Substrate | Alkene Substrate | Base | Solvent | Yield (%) | Stereoselectivity | Ref |

| [Pd(η³-C₃H₅)Cl]₂/Tedicyp | (E)-1-Bromo-1-hexene | Methyl acrylate | NaOAc | DMF | 95 | >98% E,E | organic-chemistry.org |

| [Pd(η³-C₃H₅)Cl]₂/Tedicyp | (E)-1-Bromostyrene | Dec-1-ene | NaOAc | DMF | 85 | >98% E,E | organic-chemistry.orgresearchgate.net |

| Pd(OAc)₂/dppf | (Z)-1-Bromo-2-(phenylthio)ethene | Styrene | K₂CO₃ | DMA | 82 | 91:9 E,E/E,Z | dicp.ac.cn |

| Pd(OAc)₂ | Aryl Bromides | Ethylene (B1197577) glycol vinyl ether | K₂CO₃ | DMF | 75-95 | 93-100% β-arylation | researchgate.net |

The Suzuki-Miyaura coupling is a cornerstone of C(sp²)–C(sp²) bond formation, involving the reaction of an organoboron compound with a halide, catalyzed by a palladium complex. libretexts.org For diene synthesis, the stereoselective coupling of an alkenyl bromide with an alkenylboronic acid or its ester is particularly valuable. rsc.org This reaction generally proceeds with retention of the double bond geometry of both coupling partners, making it a powerful tool for creating stereodefined dienes. rsc.orguwindsor.ca

The choice of catalyst, ligand, and base is crucial for achieving high stereoselectivity. libretexts.org For instance, the combination of a palladium catalyst with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) is commonly employed. rsc.org The reactivity of the halide partner follows the order I > Br > Cl. nrochemistry.com Air-stable potassium alkenyltrifluoroborates have also been successfully used as coupling partners with vinyl bromides for the stereoselective synthesis of conjugated dienes. researchgate.net While the method is highly reliable, instances of stereo-scrambling have been noted, particularly in the synthesis of certain dienoic esters, highlighting the importance of optimizing reaction conditions for each specific substrate pair. mdpi.com

| Palladium Catalyst | Ligand | Alkenyl Bromide | Alkenylborane | Base | Yield (%) | Stereochemical Outcome | Ref |

| Pd(PPh₃)₄ | PPh₃ | (E)-1-Bromo-1-hexene | (E)-1-Hexenylborane | NaOEt | 87 | >99% E,E | rsc.org |

| Pd(dppf)Cl₂ | dppf | (E)-β-Bromostyrene | Potassium (Z)-styryltrifluoroborate | Cs₂CO₃ | 91 | >98% E,Z | researchgate.net |

| Pd(OAc)₂ | SPhos | 1-Bromo-cyclohexene | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)styrene | K₃PO₄ | 95 | N/A | organic-chemistry.org |

| Pd(PPh₃)₄ | PPh₃ | (Z)-β-Enamido triflate | Phenylboronic acid | Na₂CO₃ | 75 | Retention of configuration | d-nb.info |

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner in palladium- or nickel-catalyzed cross-coupling reactions with organic halides. organic-chemistry.orgwikipedia.org This method is highly effective for the synthesis of conjugated dienes, including highly substituted variants, by coupling alkenylzinc reagents with alkenyl halides. pnas.org A key advantage of the Negishi coupling is its high stereoselectivity; the reaction typically proceeds with complete retention of the configuration of the double bonds in both the organozinc reagent and the vinyl halide. mdpi.compnas.org

This high fidelity allows for the synthesis of all four possible stereoisomers of a diene by selecting the appropriate E or Z isomers of the starting materials. mdpi.com For example, the coupling of an (E)-alkenylzirconocene chloride (which generates an organozinc species in situ) with (E)- and (Z)-isomers of ethyl 3-bromoacrylate can afford (2E,4E)- and (2Z,4E)-dienes, respectively, with excellent isomeric purity. mdpi.com The reaction is tolerant of a wide range of functional groups and has been applied to the synthesis of complex molecules. wikipedia.org

| Catalyst | Alkenyl Halide | Organozinc Reagent Source | Yield (%) | Stereoisomeric Purity | Ref |

| Pd(PPh₃)₄ | (E)-Ethyl 3-bromoacrylate | (E)-1-Octenylzirconocene chloride/ZnCl₂ | 78 | >98% (2E,4E) | mdpi.com |

| Pd(PPh₃)₄ | (Z)-Ethyl 3-bromoacrylate | (E)-1-Octenylzirconocene chloride/ZnCl₂ | 71 | >98% (2Z,4E) | mdpi.com |

| Ni(acac)₂ | (E)-Vinyl iodide intermediate | Homoallylic zinc reagent | 51 | N/A | wikipedia.org |

| Pd(P(t-Bu)₃)₂ | Aryl Chlorides | In situ generated Arylzinc reagents | 70-98 | N/A | organic-chemistry.org |

The Sonogashira coupling reaction provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and a vinyl or aryl halide. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by a combination of palladium and copper(I) salts, is instrumental in synthesizing conjugated enynes. gold-chemistry.org These enynes are valuable precursors that can be subsequently converted into 1,3-dienes through stereoselective reduction of the alkyne moiety.

The reaction is known for its mild conditions, often proceeding at room temperature with an amine base. nrochemistry.comwikipedia.org A wide variety of functional groups are tolerated, making it applicable to complex syntheses. nrochemistry.com The reactivity of the vinyl halide partner follows the expected trend, with iodides being more reactive than bromides. nrochemistry.com While the classic Sonogashira reaction uses a copper co-catalyst, copper-free variations have been developed to avoid the potential side reaction of alkyne homocoupling. wikipedia.org The resulting enynes can then be reduced to the corresponding (E)- or (Z)-diene, depending on the reduction method employed (e.g., hydrogenation with Lindlar's catalyst for Z-alkenes or dissolving metal reduction for E-alkenes).

| Catalyst System | Vinyl Halide | Terminal Alkyne | Base | Yield (%) of Enyne | Ref |

| Pd(PPh₃)₂Cl₂/CuI | Isopropenyl bromide | N-propargyl-N-tosyl-2-silylaniline | i-Pr₂NEt | 82 | nih.gov |

| Pd(PPh₃)₄/CuI | (E)-β-Iodovinyl sulfone | Phenylacetylene | Piperidine | 90 | unito.it |

| Pd(PPh₃)₂Cl₂/CuI | Aryl Halide | Generic Alkyne | Diisopropylamine | 89 | nrochemistry.com |

| Dipyridylpalladium complex | Diiodo substrate | Trimethylsilylacetylene | Pyrrolidine | High | wikipedia.org |

A significant recent development in C–C bond formation is cross-electrophile coupling, which involves the reductive coupling of two different electrophiles. acs.org This strategy avoids the pre-formation and handling of stoichiometric organometallic reagents. For diene synthesis, this can involve the coupling of two different vinyl halides or a vinyl halide with a vinyl triflate. rsc.orgnih.gov These reactions are typically catalyzed by nickel or a combination of nickel and palladium catalysts, with a stoichiometric reductant like zinc metal. rsc.orgnih.gov

A major challenge in cross-electrophile coupling is controlling the selectivity to favor the desired cross-coupled product over homodimerization of each electrophile. chinesechemsoc.org Recent studies have shown that using a dual-catalyst system of nickel and palladium can effectively differentiate between a vinyl bromide and a vinyl triflate, leading to the selective formation of highly substituted 1,3-dienes. nih.gov Furthermore, electrochemical methods have emerged as a sustainable approach, where the reduction is driven by an electric current, and the nickel catalyst can be generated in situ from the electrode, avoiding external reductants. nih.govacs.org This approach has been successfully applied to the synthesis of 1,3-dienes from vinyl bromides. nih.gov

| Catalyst System | Electrophile 1 (Vinyl Bromide) | Electrophile 2 | Reductant | Yield (%) | Ref |

| (tfbb)NiBr₂ / (dppp)PdCl₂ | 1-Bromo-2-methylcyclohexene | 2-Methylcyclohex-1-en-1-yl triflate | Zn | 68 | nih.gov |

| NiBr₂·diglyme | (E)-β-Bromostyrene | (E)-β-Bromostyrene (homocoupling) | Zn | 85 | rsc.org |

| None (Ni electrode) | 1-Bromocyclohexene | 1-Bromocyclohexene (homocoupling) | Electro-reduction | 82 | nih.govacs.org |

| Ni-catalyzed | Vinyl Bromides | Heteroaryl Bromides | Electro-reduction | Moderate-High | acs.org |

Olefination Reactions for Diene Formation

Olefination reactions represent a classical and powerful approach to forming carbon-carbon double bonds. Modern adaptations of these methods provide high levels of stereocontrol, which is crucial for synthesizing specific isomers of conjugated dienes.

The Wittig reaction, which involves the reaction of a phosphorus ylide with an aldehyde or ketone, is a cornerstone of alkene synthesis. nih.gov Its application in diene synthesis is well-established and continues to be refined. iitk.ac.in For conjugated dienes, the reaction can be designed using an α,β-unsaturated aldehyde and a suitable phosphorane or by employing an allylic phosphonium (B103445) salt to generate the ylide.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.

Non-stabilized ylides (with alkyl substituents on the ylidic carbon) typically react via an irreversible pathway to produce Z-alkenes with high selectivity.

Stabilized ylides (bearing electron-withdrawing groups like phenyl or ester) react reversibly, leading predominantly to the thermodynamically more stable E-alkene. encyclopedia.pub

This dichotomy allows for stereochemical control in diene synthesis. For instance, reacting an allylic phosphonium salt with an aldehyde can generate a 1,3-diene. A clean, salt-free variation of the Wittig reaction involves the in-situ generation of the ylide from phosphines, aldehydes, and allylic carbonates, providing a general and efficient method for the stereoselective synthesis of 1,2,4-trisubstituted 1,3-dienes. acs.org The use of bis-phosphorus ylides offers a direct route to conjugated dienes by reacting with two equivalents of a carbonyl compound. iitk.ac.in

Table 1: Stereoselectivity in Wittig Olefination for Diene Synthesis

| Ylide Type | Reactivity Profile | Predominant Isomer | Typical Application for Dienes |

|---|---|---|---|

| Stabilized (e.g., R=CO₂R', Ph) | Reversible, thermodynamically controlled | E-alkene | Synthesis of (E,E)- or (E,Z)-dienes |

| Non-stabilized (e.g., R=alkyl) | Irreversible, kinetically controlled | Z-alkene | Synthesis of (Z,E)- or (Z,Z)-dienes |

The Julia-Kocienski olefination is a powerful modification of the classical Julia-Lythgoe reaction and is renowned for its high (E)-stereoselectivity, mild reaction conditions, and broad functional group tolerance. mdpi.compreprints.org The reaction involves the coupling of a heteroaromatic sulfone (most commonly a benzothiazol-2-yl or 1-phenyl-1H-tetrazol-5-yl sulfone) with a carbonyl compound. mdpi.com

Recent advancements have focused on controlling the stereochemical outcome to access not only (E)-dienes but also their (Z)-isomers. A significant development is a modification that uses cation-specific chelating agents, such as 18-crown-6, in polar solvents. organic-chemistry.org This strategy renders the initial addition of the sulfonyl anion to the aldehyde reversible, allowing for thermodynamic control over the subsequent Smiles rearrangement, which ultimately dictates the E/Z selectivity. organic-chemistry.org The structure of the aldehyde plays a crucial role; non-branched aldehydes tend to favor (Z)-olefins, whereas branched or aromatic aldehydes typically yield (E)-olefins. organic-chemistry.org This methodology has been successfully applied to the synthesis of semicyclic dienes derived from carbohydrates by starting from vinyl sulfone derivatives. thieme-connect.com

Table 2: Aldehyde Influence on Julia-Kocienski Olefination Stereoselectivity

| Aldehyde Type | Typical Stereochemical Outcome (Standard Conditions) | Stereochemical Outcome (with Chelating Agents) | Rationale |

|---|---|---|---|

| Non-branched aliphatic | High E-selectivity | Enhanced Z-selectivity | Steric factors favor the kinetic syn-betaine intermediate leading to the Z-olefin under reversible conditions. organic-chemistry.org |

| Branched aliphatic | High E-selectivity | High E-selectivity | Steric hindrance favors the thermodynamically stable anti-betaine intermediate, leading to the E-olefin. organic-chemistry.org |

| Aromatic | High E-selectivity | High E-selectivity | Electronic and steric factors favor the anti-betaine intermediate. organic-chemistry.org |

Ring-Closing and Cross-Metathesis Reactions in Diene Synthesis

Olefin metathesis has revolutionized the synthesis of complex alkenes, including conjugated dienes. Ring-closing metathesis (RCM) and cross-metathesis (CM) are particularly powerful tools. benthamdirect.com

Ring-Closing Metathesis (RCM) is an intramolecular reaction used to synthesize unsaturated rings from acyclic dienes, with volatile ethylene often being the only byproduct. wikipedia.org While its primary application is the formation of cyclic structures, it is fundamental in synthesizing cyclic 1,3-dienes, which are important structural motifs and versatile synthetic intermediates. nih.govscielo.br The reaction is catalyzed by metal alkylidene complexes, most notably those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts), which tolerate a wide variety of functional groups. scielo.br RCM of enynes (substrates with both a double and a triple bond) is a powerful strategy for constructing cyclic systems that contain a 1,3-diene functionality. nih.govscielo.br

Cross-Metathesis (CM) is an intermolecular reaction that couples two different alkene partners. benthamdirect.com It has emerged as a highly effective method for the synthesis of conjugated dienes, rivaling traditional olefination processes. researchgate.net The development of second-generation Grubbs and Hoveyda catalysts has significantly improved the efficiency and selectivity of CM reactions. benthamdirect.comresearchgate.net Ene-yne and ene-diene CM are particularly convenient routes for preparing conjugated dienes and polyenes. benthamdirect.commdpi.com However, a primary challenge in CM is controlling selectivity, including chemoselectivity (which of the double bonds in a diene reacts), regioselectivity, and stereoselectivity (E/Z). benthamdirect.comacs.org Strategies to overcome these challenges often involve using a "protecting" group to electronically or sterically deactivate one of the olefins in the diene substrate. acs.org

Transition Metal-Catalyzed Hydrofunctionalization of Dienes (e.g., Hydroboration, Hydroalkenylation)

Hydrofunctionalization of dienes is a highly atom-economical method for producing functionalized allylic compounds. rsc.org These reactions involve the addition of an H-X bond across the diene system, catalyzed by a transition metal.

Hydroboration of 1,3-dienes is a valuable strategy for accessing versatile allylborane intermediates, which can be readily transformed into other functional groups like alcohols. snnu.edu.cnoup.com The regioselectivity of the addition (e.g., 1,2- vs. 1,4-addition) can be controlled by the choice of catalyst. For example, iron-catalyzed hydroboration of 1,3-dienes with pinacolborane selectively yields (E)-allylboranes via 1,4-addition. harvard.edu In contrast, copper-catalyzed systems using chiral ligands can achieve highly chemo-, regio-, and enantioselective 1,2-hydroboration of 2-substituted 1,3-dienes. snnu.edu.cn Cobalt catalysts have also been employed for Markovnikov 1,2-hydroboration. oup.com

Hydroalkenylation involves the addition of a C-H bond across the diene, creating a new C-C bond and a more substituted alkene. Nickel-catalyzed protocols have been developed for the hydroalkenylation of 1,3-dienes with α,β-unsaturated hydrazones, providing a novel and mild route to 1,4-dienes. rsc.orgchemrxiv.org This method avoids the need for stoichiometric organometallic reagents typically required in allylic substitution reactions. rsc.org Palladium-hydride catalysis has also been utilized to achieve asymmetric hydroalkenylation of 1,3-dienes, highlighting the advanced level of control possible with these systems. nih.gov These hydrofunctionalization reactions are powerful tools for building the carbon framework of complex diene analogs. researchgate.net

Table 3: Regioselectivity in Transition Metal-Catalyzed Hydroboration of 1,3-Dienes

| Metal Catalyst | Typical Regioselectivity | Product Type | Reference |

|---|---|---|---|

| Iron (Fe) | 1,4-addition | (E)-Allylborane | harvard.edu |

| Copper (Cu) | 1,2-addition | Chiral secondary allylic boronate | snnu.edu.cn |

| Palladium (Pd) | 1,4-addition | (Z)-Allylic boronate | oup.com |

| Nickel (Ni) | 1,2-addition | Branched allylic boronate | oup.com |

Radical-Based Synthetic Protocols for Brominated Dienes

Radical-based reactions offer unique pathways for the functionalization of dienes, often proceeding under mild conditions and exhibiting reactivity complementary to traditional ionic methods.

Visible-light photoredox catalysis has emerged as a powerful platform for generating radical intermediates under exceptionally mild conditions. acs.org In this approach, a photocatalyst absorbs visible light and enters an excited state, enabling it to engage in single-electron transfer (SET) with a substrate to generate a radical ion. nih.gov

This methodology has been applied to diene synthesis and functionalization in several ways. For instance, dienes can undergo cyclization-endoperoxidation cascades initiated by single-electron oxidation to form complex cyclic peroxides. beilstein-journals.org Dual catalytic systems that merge photoredox catalysis with another catalytic cycle (e.g., transition metal or organocatalysis) have greatly expanded the synthetic possibilities. acs.orgnih.gov A notable example is the stereodivergent synthesis of both E- and Z-1,4-dienes through a dual photoredox/nickel catalysis system, coupling allylic carbonates and vinyl triflates. researchgate.net

For the synthesis of brominated dienes, a photoredox approach could involve the generation of a bromine radical from a suitable precursor, which would then add to the diene system. Furthermore, photoredox catalysis can be used for the three-component amidoazidation of 1,3-dienes, demonstrating its capacity for complex multi-component reactions that install functionality across the diene backbone. acs.org The ability to generate radical species under neutral conditions makes photoredox catalysis highly suitable for substrates with sensitive functional groups.

Atom-Transfer Radical Cyclization (ATRC) for Halo-Functionalization of Dienes

Atom-Transfer Radical Cyclization (ATRC) is a powerful method for constructing cyclic molecules while simultaneously installing a halogen atom. rsc.orgnih.gov This process is highly atom-economical and can be initiated by light, heat, or a transition metal catalyst. rsc.orgresearchgate.net The reaction typically involves a substrate containing an alkene or alkyne and a carbon-halogen bond. nih.gov

In a typical ATRC sequence, a radical is generated by the homolytic cleavage of a carbon-halogen bond. This radical then adds intramolecularly to a double or triple bond, forming a new ring and a new radical center. This second radical then abstracts the halogen atom from another molecule of the starting material, propagating the radical chain and yielding the cyclized, halogenated product. nih.gov Visible-light-catalyzed photoredox ATRC has been used for the halo-alkylation of 1,6-dienes to construct bromo-functionalized cyclic cores under mild conditions. rsc.org This methodology is particularly relevant for synthesizing cyclic analogs of halodienes or for introducing bromo-functionality into complex polycyclic systems derived from diene precursors. researchgate.net

Elimination Reactions for Conjugated Diene Formation

Elimination reactions are a fundamental and widely used strategy for the synthesis of alkenes and conjugated dienes from saturated precursors. libretexts.org

Dehydrohalogenation Routes from Dihalogenated Precursors

One of the most common methods for synthesizing conjugated dienes is through the double dehydrohalogenation of a suitable dihalogenated alkane. libretexts.orglibretexts.org This elimination reaction is typically carried out by heating the dihaloalkane with a strong base, such as potassium hydroxide (B78521) (KOH) in an alcoholic solution. libretexts.orgyoutube.com

To synthesize this compound, one could envision a precursor such as 1,x-dibromo-y-halodecane. The choice of base and reaction conditions can influence the regioselectivity of the elimination, following Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene. youtube.com The formation of a conjugated system is thermodynamically favored over isolated double bonds. youtube.com The order of reactivity for haloalkanes in dehydrohalogenation is tertiary > secondary > primary. libretexts.org

| Precursor Type | Reagent | Conditions | Product | Ref |

| Vicinal Dihaloalkane | Zinc metal | Heat in methanol | Alkene | libretexts.org |

| Alkyl Halide | Alcoholic KOH | Heat | Alkene | libretexts.org |

Elimination Strategies from N-Allylhydrazone Derivatives

A more modern and highly stereoselective method for preparing conjugated dienes involves the use of N-allylhydrazone derivatives. organic-chemistry.orgnih.gov This strategy allows for the synthesis of dienes with high levels of (E)-stereoselectivity from simple aldehydes. organic-chemistry.orgnih.gov

The process begins with the condensation of an aldehyde with an N-allylhydrazine to form the corresponding N-allylhydrazone. This intermediate is then treated with an electrophile, such as N-bromosuccinimide (NBS), followed by elimination promoted by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org This sequence leads to the formation of the conjugated diene. The method is effective for a variety of aromatic aldehydes and can be extended to synthesize trienes. organic-chemistry.org The high stereoselectivity makes this a valuable tool for accessing specific isomers of complex dienes. organic-chemistry.orgorganic-chemistry.org

On-Surface Synthesis of Halodienes and Related Structures

On-surface synthesis has emerged as a novel bottom-up approach to construct atomically precise low-dimensional carbon nanostructures, including conjugated polymers, that are often inaccessible through traditional solution-phase chemistry. mdpi.comdiva-portal.org This technique involves depositing molecular precursors onto a metallic surface, such as gold, silver, or copper, under ultra-high vacuum conditions. mdpi.comresearchgate.net

Subsequent thermal annealing of the substrate triggers covalent coupling reactions between the precursor molecules. diva-portal.org Dehalogenative homocoupling is a common strategy, where terminal bromo- or iodo-substituted precursors are used. mdpi.com For example, precursors endowed with terminal dibromomethylene (:CBr2) groups can undergo dehalogenation on a metallic support to form conjugated polymers. diva-portal.org The choice of the metallic substrate can significantly influence the reaction pathway and the final product structure. diva-portal.org While the specific on-surface synthesis of this compound has not been reported, the principles of surface-assisted dehalogenative coupling could be applied to design precursors that would form oligomers or polymers containing the halodiene motif.

Reactivity and Advanced Organic Transformations of 1 Bromodeca 3,5 Diene

Cycloaddition Reactions of Brominated Dienes

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. For brominated dienes like 1-bromodeca-3,5-diene, the bromine atom acts as an electron-withdrawing group, modifying the electronic nature of the diene and influencing the feasibility and selectivity of these transformations.

Diels-Alder Reactions with Brominated Conjugated Dienes

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of synthetic chemistry for creating six-membered rings. wikipedia.org The reaction typically occurs between an electron-rich diene and an electron-poor alkene (the dienophile). However, the reaction is also effective when the electronic demands are reversed. libretexts.org When a diene is substituted with an electron-attracting group, such as a bromine atom, it becomes more electron-deficient. This facilitates reactions with electron-donating groups on the dienophile. libretexts.org

The presence of a bromine substituent on a diene has been shown to have a dramatic influence on the stereoselectivity of the Diels-Alder reaction, leading to complete π-diastereofacial and endo/exo stereoselection in both intermolecular and intramolecular variants. researchgate.net

The outcome of a Diels-Alder reaction involving unsymmetrical dienes and dienophiles is governed by regioselectivity and stereoselectivity.

Regioselectivity: This refers to the orientation of the dienophile relative to the diene. It is largely governed by electronic effects and can be predicted using Frontier Molecular Orbital (FMO) theory. libretexts.org The reaction generally proceeds by aligning the atoms with the largest coefficients in the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org For a diene with an electron-withdrawing group like bromine, the electronic distribution is altered, which in turn directs the regiochemical outcome of the cycloaddition. masterorganicchemistry.comresearchgate.net Generally, the formation of "ortho" (1,2-disubstituted) and "para" (1,4-disubstituted) products is favored over "meta" (1,3-disubstituted) products. masterorganicchemistry.comyoutube.com

Stereoselectivity: This pertains to the three-dimensional arrangement of atoms in the product. Key aspects include:

Stereospecificity: The stereochemistry of the dienophile is retained in the product. A cis-dienophile forms a cis-substituted cyclohexene, while a trans-dienophile forms a trans-substituted product. libguides.comopenstax.org

Endo/Exo Selectivity: In reactions involving cyclic dienes or dienophiles with π-systems in their substituents, two diastereomeric products, endo and exo, can be formed. The endo product, where the substituent on the dienophile is oriented toward the diene π-system in the transition state, is often the kinetically favored product. wikipedia.orglibretexts.org This preference is explained by "secondary orbital overlap," an additional stabilizing interaction between the orbitals of the substituent and the orbitals of the diene. libretexts.org

Research has demonstrated that the presence of a bromine atom on the diene can exert powerful stereocontrol, often leading to a single diastereomer. researchgate.net

The aza-Diels-Alder reaction is a variation where a nitrogen atom replaces a carbon in either the diene or the dienophile, yielding nitrogen-containing heterocyclic compounds. wikipedia.org These reactions are of immense importance for the synthesis of alkaloids and other biologically active molecules. researchgate.net

The use of electron-deficient dienes, such as those bearing bromine atoms, has been studied in the aza-Diels-Alder reaction. A notable example is the reaction between various brominated conjugated dienes and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), which is a highly reactive dienophile. researchgate.net This approach has been successful in synthesizing complex tricyclic compounds from acyclic brominated dienes in just two steps. researchgate.net The presence of an electron-withdrawing group on the imine nitrogen generally increases the reaction rate. wikipedia.org

The table below summarizes the findings from a study on the aza-Diels-Alder reaction between brominated dienes and PTAD, showcasing the successful formation of cycloadducts.

| Brominated Diene Substrate | Dienophile | Product | Key Finding | Reference |

|---|---|---|---|---|

| (3Z,5E)-4-bromo-3,5-octadiene | PTAD | Tricyclic cycloadduct | Successful synthesis of a tricyclic compound from an acyclic brominated diene. | researchgate.net |

| (4E,6E)-5-bromo-4,6-undecadiene | PTAD | Tricyclic cycloadduct | Demonstrates applicability to dienes with varying steric hindrance. | researchgate.net |

[4+2] Cycloaddition Pathways and Analogous Pericyclic Reactions

The Diels-Alder reaction is the most prominent example of a thermally allowed [4+2] pericyclic reaction. wikipedia.orgjove.com The mechanism is concerted, involving a cyclic transition state of six π-electrons (four from the diene and two from the dienophile) where new sigma bonds are formed simultaneously. jove.com For the reaction to occur, the diene must adopt an s-cis conformation, where the double bonds are on the same side of the connecting single bond. libguides.com

While the [4+2] pathway is dominant for conjugated dienes, other pericyclic reactions can occur. For instance, [4+3] cycloadditions provide access to seven-membered rings. These reactions often involve the generation of an oxyallylic cation from an α-halo ketone, which then reacts with the diene. thieme-connect.de The reactivity of pyrroles as dienes in [4+3] cycloadditions with α-bromo ketones has been demonstrated, showcasing the potential for brominated substrates to participate in higher-order cycloadditions. thieme-connect.de

Functionalization Reactions of Brominated Conjugated Dienes

The dual functionality of brominated conjugated dienes allows for a variety of selective transformations beyond cycloadditions. The challenge often lies in controlling which part of the molecule reacts (chemoselectivity) and at which position (regioselectivity).

Regio- and Chemoselective Monofunctionalization Strategies

Achieving selective monofunctionalization of a conjugated diene is complex due to the multiple reactive sites. Transition metal catalysis has emerged as a powerful strategy to control these outcomes. snnu.edu.cn

Regioselectivity in Functionalization: The functionalization of a conjugated diene like this compound can lead to different regioisomers, such as 1,2- or 1,4-addition products. For example, in electrophilic additions like bromination, both 1,2- and 1,4-adducts can be formed via a common allylic carbocation intermediate. youtube.com The ratio of these products can often be controlled by temperature, with the 1,2-adduct being the kinetic product (formed faster at low temperatures) and the 1,4-adduct being the thermodynamic product (more stable, favored at higher temperatures). youtube.com

Catalytic systems offer more precise control. For instance, nickel-catalyzed hydrosilylation of conjugated dienes can be directed to yield different regioisomers by tuning ligands and temperature. researchgate.net Similarly, palladium-catalyzed aerobic oxidative Heck reactions can provide regioselective access to substituted conjugated dienes, with the selectivity being controlled by the choice of ligand. nih.gov

The table below illustrates how catalyst systems can control the regioselectivity of diene functionalization.

| Reaction Type | Diene Type | Catalyst/Ligand System | Primary Product Type | Selectivity Control | Reference |

|---|---|---|---|---|---|

| Hydrosilylation | Aromatic Conjugated Dienes | Ni/t-BuOK (no ligand) | 3,4-anti-Markovnikov (Homoallylic silanes) | Achieved at low temperature (-30 °C). | researchgate.net |

| Hydrosilylation | Aromatic Conjugated Dienes | Ni/t-BuOK/PPh3 | 3,4-Markovnikov (Allylic silanes) | Ligand and room temperature direct selectivity. | researchgate.net |

| Hydroboration | 2-Substituted 1,3-Dienes | Cu/Simplephos (L8) | Enantioenriched homoallylic boronates | Chiral phosphanamine ligand induces high enantioselectivity. | snnu.edu.cn |

| Oxidative Heck | Alkyl Olefins + Vinylboronic acids | Pd(OAc)2 / 2,9-dimethylphenanthroline | Branched 1,3-dienes | Steric effects of the ligand promote C-C bond formation at the internal position. | nih.gov |

Another functionalization strategy involves the conjugate 1,4-addition of reagents across the diene system. The addition of N-bromosuccinimide (NBS) to a conjugated diene containing a suitably placed oxygen functionality can lead to the formation of functionalized tetrahydrofuran (B95107) derivatives. ichem.md

Di- and Polyfunctionalization Approaches to Complex Structures

The conjugated diene portion of this compound is a prime target for reactions that install multiple functional groups in a single operation, offering an efficient pathway to increase molecular complexity.

Carboamination and oxyalkylation reactions of conjugated dienes are powerful methods for the simultaneous formation of carbon-carbon and carbon-heteroatom bonds. These transformations allow for the rapid synthesis of valuable building blocks like allylic amines and ethers.

Recent advancements have demonstrated that palladium catalysis can facilitate the three-component coupling of 1,3-dienes, alkyl halides, and amines or alcohols. nih.gov Photoinduced palladium-catalyzed methods, for instance, enable the 1,2-carboamination and oxyalkylation of dienes under mild conditions, avoiding the need for external photosensitizers. nih.govnih.gov In the context of this compound, such a reaction would involve the addition of an alkyl group and a nitrogen or oxygen nucleophile across one of the double bonds. The regioselectivity of this addition (e.g., 1,2- vs. 1,4- vs. 4,1- vs. 4,3-addition) can often be controlled by the choice of palladium catalyst and supporting ligand. snnu.edu.cn For example, using a Xantphos-supported catalyst can favor 4,3-carboamination, whereas a phosphoramidite (B1245037) ligand can direct the reaction toward 4,1-difunctionalization. snnu.edu.cn

The mechanism for these transformations can proceed through a radical-polar crossover pathway. nih.gov A photoexcited palladium(0) catalyst reacts with an alkyl halide to generate an alkyl radical and a Pd(I) species. acs.org The alkyl radical then adds to the diene, forming a π-allyl palladium intermediate which is subsequently trapped by the amine or alcohol nucleophile. nih.govacs.org

Copper catalysis has also emerged as a viable strategy, particularly for the asymmetric 1,2-oxyalkylation of conjugated dienes. thieme-connect.com This approach can utilize hydrocarbons directly as alkylating agents, proceeding through a mechanism that merges hydrogen atom transfer (HAT) and copper catalysis to generate chiral allylic esters with high enantioselectivity. thieme-connect.comdntb.gov.ua

| Reaction Type | Catalyst System | Key Features | Potential Application to this compound |

| Photoinduced 1,2-Carboamination | Palladium / Light | Mild conditions, no external photosensitizer, three-component coupling. nih.govnih.gov | Forms complex allylic amines, regioselectivity influenced by ligands. |

| Ligand-Controlled Alkenylamination | Palladium / Xantphos or Phosphoramidite | Regiodivergent: provides access to different constitutional isomers. snnu.edu.cn | Selective formation of 4,1- or 4,3-aminoalkenyl products. |

| Intramolecular Carboamination | Palladium / Light | Forms functionalized pyrrolidines via a radical-polar crossover pathway. acs.orgnih.gov | Could be adapted for intramolecular cyclization if a tethered amine is present. |

| Asymmetric 1,2-Oxyalkylation | Copper / Chiral Ligand | Enantioselective, uses hydrocarbons as alkylating agents via HAT. thieme-connect.com | Synthesis of chiral allylic ethers or esters. |

Silylation of conjugated dienes provides access to allylic silanes, which are versatile intermediates in organic synthesis. The regioselectivity of hydrosilylation is a significant challenge, with potential outcomes including 1,2-, 1,4-, 4,1-, and 3,4-addition. rsc.org

Copper-catalyzed methods have shown remarkable success in controlling the outcome of these reactions. For instance, a copper-catalyzed stereoconvergent 1,4-protosilylation of E/Z conjugated diene mixtures can yield allylic silanes with exclusively Z-configuration and 1,4-regioselectivity. acs.org This stereoconvergence is achieved through a Zimmerman-Traxler-like transition state during the protonation step. acs.org For a substrate like this compound, this would involve the addition of a silyl (B83357) group to the C4 position and a proton to the C1 position, potentially displacing the bromine atom or leading to a silylated bromo-diene, depending on the precise mechanism and reaction conditions.

Cobalt-catalyzed hydrosilylation offers an alternative approach, enabling stereoconvergent Markovnikov 1,2-hydrosilylation to produce (E)-allylsilanes with high selectivity. semanticscholar.org This stereoconvergence arises from a σ–π–σ isomerization of an intermediate allylcobalt species. semanticscholar.org When applied to this compound, the electronic influence of the bromine atom at C1 would likely play a significant role in directing the regioselectivity of the silyl group addition. The electron-withdrawing nature of bromine could direct the silyl group to the more remote double bond. Research on 2,3-disubstituted dienes has shown that electronic properties can be a crucial factor in determining regioselectivity. rsc.org

| Catalyst | Reaction | Selectivity | Mechanism Insight |

| Copper | Stereoconvergent 1,4-Protosilylation | Exclusive Z-isomer, 1,4-regioselectivity. acs.org | Stereoconvergence from protonation step. acs.org |

| Cobalt | Stereoconvergent 1,2-Hydrosilylation | High (E)-allylsilane stereoselectivity, Markovnikov regioselectivity. semanticscholar.org | Isomerization of allylcobalt intermediate. semanticscholar.org |

| Copper | Regiodivergent Protosilylation | Tunable 2,1- and 4,1-protosilylation products. rsc.org | Ligand-governed σ–π–σ isomerization. rsc.org |

Bromine-Specific Reactivity and Its Synthetic Utility

The carbon-bromine bond in this compound is a key functional handle that enables a range of powerful synthetic transformations distinct from the reactivity of the diene system itself.

Vinyl bromides are excellent substrates for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.org Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations are widely used to functionalize the sp²-hybridized carbon of the C-Br bond. rsc.orgnih.gov

In the Suzuki-Miyaura reaction, the vinyl bromide of this compound can be coupled with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond, effectively replacing the bromine atom with an aryl, vinyl, or alkyl group. nih.gov This method is exceptionally versatile for creating substituted dienes and polyenes. acs.org The development of highly efficient N-heterocyclic carbene (NHC)-palladium complexes has further expanded the scope of these reactions, even allowing for the use of less reactive aryl chlorides. nih.gov

Similarly, the Sonogashira coupling would allow for the introduction of an alkyne group by reacting this compound with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. The Hiyama coupling offers another route for C-C bond formation, using organosilanes as the coupling partner. nih.gov This has been successfully applied to the coupling of vinyldisiloxanes with various halides. nih.gov For C-N bond formation, the Buchwald-Hartwig amination provides a direct method to synthesize enamines or N-aryl enamines by coupling the vinyl bromide with a primary or secondary amine. rsc.org

The general catalytic cycle for these reactions involves the oxidative addition of the vinyl bromide to a Pd(0) complex, followed by transmetalation with the organometallic coupling partner (e.g., organoboron, organotin, or organocopper) and concluding with reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

| Coupling Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |

| Suzuki-Miyaura | Organoboronic acid/ester | C(sp²)-C(sp²), C(sp²)-C(sp³) | Pd(0) complex, Base. nih.gov |

| Heck | Alkene | C(sp²)-C(sp²) | Pd(0) complex, Base |

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Pd(0) complex, Cu(I) co-catalyst, Base. nih.gov |

| Hiyama | Organosilane | C(sp²)-C(sp²) | Pd(0) complex, Activator (e.g., F⁻). nih.gov |

| Buchwald-Hartwig | Amine | C(sp²)-N | Pd(0) complex, Base. rsc.org |

The carbon-bromine bond in this compound can undergo homolytic cleavage to initiate radical chain reactions. This process can be triggered thermally, photochemically, or by using a radical initiator like AIBN (azobisisobutyronitrile) or peroxides. utexas.edu

One of the most common methods for generating a carbon-centered radical from an alkyl or vinyl bromide is through reaction with tributyltin hydride (Bu₃SnH) in the presence of AIBN. libretexts.org The tributyltin radical (Bu₃Sn•), formed from the initiator, abstracts the bromine atom from this compound to generate a vinyl radical at the C1 position. libretexts.org This highly reactive vinyl radical can then participate in a variety of subsequent reactions. rsc.org

A key application is in intramolecular cyclization reactions. If the carbon chain of the diene were suitably functionalized with another unsaturated group, the initially formed vinyl radical could add across it to form a new ring, a powerful strategy for synthesizing cyclic structures. rutgers.edu Alternatively, the vinyl radical can be trapped by a hydrogen atom donor (like Bu₃SnH itself) in a dehalogenation (reduction) reaction, or it can be used in intermolecular additions to other alkenes or alkynes. libretexts.org The generation of vinyl radicals from vinyl bromides is a key step in many complex cascade reactions that rapidly build molecular complexity. rsc.org

The bromine atom in this compound exerts significant stereoelectronic and steric effects that can influence the molecule's conformation and reactivity.

Stereoelectronic Effects: These arise from the interactions between orbitals. The bromine atom is highly electronegative, creating a strong inductive electron-withdrawing effect through the C-Br sigma bond. This polarizes the adjacent C=C double bond. Furthermore, the antibonding orbital of the carbon-bromine bond, σ*(C-Br), is a relatively low-lying acceptor orbital. wikiwand.com This orbital can engage in stabilizing hyperconjugative interactions with adjacent filled orbitals, influencing the conformational preferences and reactivity of the diene system. For example, in electrophilic additions to the diene, the polarization caused by bromine can direct incoming electrophiles. openstax.org

Steric Effects: Bromine is a sterically demanding atom. Its large van der Waals radius can create significant steric hindrance, influencing the facial selectivity of reactions. In reactions like the Diels-Alder cycloaddition, an incoming dienophile will preferentially approach from the face opposite the bulky bromine atom. This steric bias can be a controlling element in diastereoselective reactions. In some cases, stereoelectronic requirements can override steric hindrance, but the interplay between these two factors is crucial for predicting reaction outcomes. pharmacy180.com For instance, the preferred conformation for a reaction may be one that is sterically unfavorable but electronically necessary for optimal orbital overlap. pharmacy180.com

The combination of these effects dictates the preferred reaction pathways. The electron-withdrawing nature of bromine deactivates the diene system towards certain electrophilic reactions but also provides a reactive handle for nucleophilic substitution (via an addition-elimination mechanism) or the powerful cross-coupling and radical reactions discussed previously.

Isomerization and Rearrangement Reactions Involving the Diene Moiety

The conjugated diene system in this compound is susceptible to a variety of isomerization and rearrangement reactions, primarily driven by thermal or photochemical activation. These transformations, which include pericyclic reactions like electrocyclic reactions and sigmatropic rearrangements, can lead to a diverse array of isomeric products with altered stereochemistry or connectivity. The presence of the bromine atom can also influence the reactivity and selectivity of these reactions.

Electrocyclic Reactions

Electrocyclic reactions are intramolecular pericyclic reactions that involve the conversion of a conjugated polyene to a cyclic compound with one fewer π-bond, or the reverse ring-opening process. For a 1,3-diene system like that in this compound, a 4π-electron electrocyclization can occur to form a substituted cyclobutene (B1205218). The stereochemical outcome of these reactions is dictated by the Woodward-Hoffmann rules, which depend on whether the reaction is induced by heat or light. jove.compearson.com

Under thermal conditions, a 4π-electron system undergoes a conrotatory ring closure, where the termini of the diene rotate in the same direction (both clockwise or both counter-clockwise). mdpi.comacs.org Conversely, photochemical activation of a 4π-electron system leads to a disrotatory ring closure, where the termini rotate in opposite directions. libretexts.orgmsu.edu The reverse ring-opening reactions follow the same stereochemical pathways. For instance, the thermal isomerization of 1-chlorocyclobutene (B15490793) and 1-bromocyclobutene quantitatively yields 2-chloro- and 2-bromo-1,3-butadiene, respectively, through a conrotatory ring-opening. rsc.org

While specific studies on the electrocyclization of this compound are not prevalent, the principles governing these reactions in analogous systems provide a strong predictive framework for its behavior. The equilibrium between the open-chain diene and the cyclobutene form is often influenced by factors like ring strain in the cyclic isomer. msu.edu

Table 1: Predicted Stereochemical Outcomes for Electrocyclic Reactions of a Substituted 1,3-Diene

| Reaction Type | Number of π Electrons | Conditions | Mode of Rotation |

| Ring Closure | 4π | Thermal | Conrotatory |

| Ring Closure | 4π | Photochemical | Disrotatory |

| Ring Opening | 4π | Thermal | Conrotatory |

| Ring Opening | 4π | Photochemical | Disrotatory |

This table is based on the generalized Woodward-Hoffmann rules for 4π-electron systems.

Sigmatropic Rearrangements

Sigmatropic rearrangements are another class of pericyclic reactions where a σ-bond migrates across a conjugated π-system to a new position. wikipedia.org These reactions are classified by an order [i,j], which denotes the number of atoms over which each end of the σ-bond has migrated. chadsprep.com

researchgate.netmdpi.com-Sigmatropic Shifts: In the context of a 1,3-diene system, a researchgate.netmdpi.com-sigmatropic shift can occur, typically involving the migration of a hydrogen atom or an alkyl group. For a substituted 1,3-pentadiene (B166810) system, which is structurally related to the diene portion of this compound, a thermal researchgate.netmdpi.com-hydride shift can lead to the isomerization of the diene. These shifts are thermally allowed and proceed via a suprafacial pathway, where the migrating group remains on the same face of the π-system. oregonstate.edu

nih.govnih.gov-Sigmatropic Rearrangements (Cope-type): If the substituent at the C-6 position of this compound were an allyl group, the resulting 1,5-diene system could undergo a nih.govnih.gov-sigmatropic rearrangement, commonly known as the Cope rearrangement. wikipedia.org This reaction involves the reorganization of six electrons in a cyclic transition state, leading to an isomeric 1,5-diene. The position of the equilibrium is often dictated by the relative stability of the starting material and the product, with more substituted, and thus more stable, alkenes being favored. chadsprep.com While not directly applicable to this compound itself, this type of rearrangement is a fundamental reaction of related 1,5-diene systems and can be a key step in the synthesis of complex molecules. nih.gov

Geometric Isomerization (E/Z Isomerization)

The double bonds within the diene moiety of this compound can also undergo geometric isomerization, converting between E and Z configurations. This can be achieved through various methods, including photochemical isomerization and transition-metal catalysis.

Photochemical isomerization often proceeds via excitation to an excited state where rotation around the double bond is more facile. hhrc.ac.inresearchgate.net The use of photosensitizers can influence the stereochemical outcome of such reactions. libretexts.org For example, the photoisomerization of (E)- and (Z)-isomers of 1-bromo-2-phenyl-1-propene can be achieved using a sensitizer (B1316253) to enrich the mixture in the desired isomer. libretexts.org

Transition metal catalysts, such as those based on palladium, ruthenium, or cobalt, can also facilitate the isomerization of 1,3-dienes. organic-chemistry.org These reactions often proceed through intermediates like π-allyl metal complexes, allowing for the conversion to the thermodynamically more stable diene isomer. researchgate.net For instance, ruthenium hydrides have been shown to promote the positional isomerization of 1,3-dienes to more highly substituted and stable conjugated systems. organic-chemistry.org

Table 2: Illustrative Conditions for Isomerization of Substituted Dienes

| Reaction Type | Catalyst/Conditions | Substrate Type | Product Type |

| Geometric Isomerization | Pd(I) dinuclear complex | (E,E)-1,3-diene | (Z,Z)-1,3-diene |

| Positional Isomerization | Ruthenium hydride | 1,3-diene | More substituted 1,3-diene |

| Geometric Isomerization | CoCl₂/amido-diphosphine-oxazoline | E/Z mixture of 1,3-dienes | (E,E)-1,3-diene |

| nih.govnih.gov-Sigmatropic Rearrangement | Heat (thermal) | Bicyclo[4.3.1]decadiene system | Bicyclo[3.3.2]decadiene system |

This table provides examples of isomerization and rearrangement reactions from the literature for analogous diene systems and is for illustrative purposes. nih.govnih.govorganic-chemistry.org

Stereochemical Aspects in the Synthesis and Reactions of 1 Bromodeca 3,5 Diene

Stereocontrol of (E/Z) Geometry in Diene Formation

The stereoselective synthesis of conjugated dienes, including precursors to or analogues of 1-bromodeca-3,5-diene, is paramount for defining their chemical identity and reactivity. mdpi.com The geometry of the two double bonds can be controlled through various modern synthetic methods. mdpi.com

Key strategies for stereocontrolled diene synthesis include olefination reactions and transition-metal-catalyzed cross-couplings. mdpi.comthieme-connect.de The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for this purpose. thieme-connect.de The stereochemical outcome is highly dependent on the nature of the phosphorus ylide used. organic-chemistry.org Generally, non-stabilized ylides react under kinetic control to yield predominantly (Z)-alkenes, whereas stabilized ylides favor the formation of thermodynamically more stable (E)-alkenes. organic-chemistry.org For the synthesis of a 1,3-diene, this can be approached by reacting an α,β-unsaturated aldehyde with an ylide or by using a vinyl-substituted ylide with a simpler aldehyde. thieme-connect.de

The Julia-Kocienski olefination is another popular method that typically yields dienes with an (E)-configuration for the newly formed double bond. mdpi.com Transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling between vinyl halides and vinylboranes, are also widely used, although stereochemical scrambling can sometimes be a challenge. mdpi.com To address this, methods involving the hydroboration-iodination of alkynes have been developed to provide stereodefined precursors for these couplings. acs.org

Table 1: Influence of Reaction Type on Diene Stereoselectivity

| Reaction Type | Reagents | Typical Outcome | Reference(s) |

| Wittig (Non-stabilized) | Aldehyde + Non-stabilized Ylide | Predominantly (Z)-Alkene | organic-chemistry.org |

| Wittig (Stabilized) | Aldehyde + Stabilized Ylide | Predominantly (E)-Alkene | organic-chemistry.org |

| Horner-Wadsworth-Emmons | Aldehyde + Phosphonate Anion | Preferentially (E)-Olefins | researchgate.net |

| Julia-Kocienski Olefination | Aldehyde + PT-Sulfone | Substrate Dependent, often (E) | mdpi.com |

| Suzuki-Miyaura Coupling | Vinyl Halide + Vinylborane | Retention of Stereochemistry | mdpi.comclockss.org |

Diastereoselective and Enantioselective Catalytic Processes for Diene Construction and Functionalization

While this compound itself is achiral, its conjugated diene framework is an excellent substrate for catalytic reactions that install new stereocenters. d-nb.infonih.gov The development of diastereoselective and enantioselective catalytic methods allows for the transformation of simple dienes into complex, high-value chiral molecules. nih.govnih.gov

Transition metal catalysis is central to the asymmetric functionalization of 1,3-dienes. nih.gov Catalytic difunctionalization, where two new functional groups are added across the diene system, can be achieved with high levels of stereocontrol using palladium catalysts. d-nb.info These reactions often proceed through a π-allyl palladium intermediate, whose subsequent reaction with a nucleophile can be rendered enantioselective through the use of chiral ligands like (S)-BINAP. d-nb.info

Hydrofunctionalization reactions, such as hydroalkylation, hydroalkoxylation, and hydroamination, represent an atom-economical approach to generate versatile allyl-containing building blocks from dienes. nih.govrsc.org Nickel-catalyzed enantioselective hydroalkoxylation of dienes has been achieved using chiral phosphine (B1218219) ligands like DuPhos, providing access to enantioenriched allylic ethers. acs.org Similarly, nickel and chiral phosphoramidite (B1245037) ligands can promote the enantioselective hydroarylation of 1,3-dienes. researchgate.net Rhodium catalysts have been employed for the diastereoselective hydroalkylation of dienes, enabling the formation of vicinal stereogenic centers. rsc.org

Table 2: Examples of Enantioselective Catalytic Functionalization of Dienes

| Reaction Type | Catalyst System | Ligand Type | Typical Enantioselectivity | Reference(s) |

| Hydroarylation | Nickel Complex | Monodentate Phosphoramidite | High (ee values often >90%) | researchgate.net |

| Hydroalkoxylation | Ni-DuPhos | Bidentate Phosphine (DuPhos) | High (ee values often >90%) | acs.org |

| Heck/Amination | Pd₂(dba)₃ / (S)-BINAP | Bidentate Phosphine (BINAP) | Good (e.g., up to 80% ee) | d-nb.info |

| Hydroalkylation | (CDC)-Rh(I) | Chiral Diene | High (d.r. values >20:1) | rsc.org |

Conformational Analysis of Conjugated Dienes and Related Structural Motifs

The reactivity and physical properties of this compound are influenced by its three-dimensional shape, specifically the rotation around the central C4-C5 single bond.

Conjugated dienes can exist in two principal planar conformations: s-trans and s-cis. libretexts.orgucalgary.ca These are not true isomers but conformers (rotamers) that can interconvert via rotation around the central single bond. masterorganicchemistry.com The "s" prefix refers to the conformation relative to this sigma (σ) bond. ucalgary.ca

In the s-trans (or transoid) conformation, the two double bonds are on opposite sides of the central single bond. vaia.com In the s-cis (or cisoid) conformation, they are on the same side. vaia.com The s-trans conformation is generally more stable than the s-cis due to unfavorable steric interactions in the cisoid form. libretexts.orgucalgary.ca For the parent molecule, 1,3-butadiene, the s-trans conformer is more stable by approximately 2.3–2.8 kcal/mol. ucalgary.camasterorganicchemistry.com

Interconversion between these conformers requires overcoming an energy barrier. youtube.com This barrier exists because rotation around the central single bond disrupts the π-orbital overlap that provides conjugative stabilization. youtube.com The transition state for this rotation resembles two isolated double bonds at right angles to each other. youtube.com For 1,3-butadiene, this rotational barrier is estimated to be around 3.7 to 6 kcal/mol. youtube.comwikipedia.org Despite the preference for the s-trans form, the s-cis conformation is crucial for certain reactions, most notably the Diels-Alder cycloaddition. libretexts.orglibretexts.org

Table 3: Conformational Energetics of 1,3-Butadiene (Model System)

| Parameter | Energy Value (kcal/mol) | Significance | Reference(s) |

| ΔE (s-trans vs. s-cis) | ~2.3 - 2.8 | s-trans is the more stable ground state conformer | ucalgary.camasterorganicchemistry.com |

| Rotational Barrier | ~3.7 - 6.0 | Energy required to break conjugation for interconversion | youtube.comwikipedia.org |

Influence of Substituents, Including Halogens, on Diene Conformation

Substituents on the diene skeleton can significantly influence the conformational equilibrium and rotational barrier. ugm.ac.id Steric hindrance caused by bulky substituents can increase the energy of the s-cis conformation, further favoring the s-trans form. pearson.com

The presence of a halogen, such as the bromine atom in this compound, introduces both steric and electronic effects. Theoretical studies on substituted butadienes have shown that halogen substituents like chlorine and fluorine have a relatively small effect on the conjugative stabilization energy compared to strong π-donating or π-accepting groups. ugm.ac.id However, other computational work has shown that an α-bromo substituent on a dienophile can increase the rate of Diels-Alder reactions, indicating a net electronic effect that lowers the activation energy of the transition state. nih.govacs.org For this compound, the bromoallyl group at one end and the butyl group at the other would sterically disfavor the s-cis conformation, while the electronic influence of the bromine atom could subtly modulate the reactivity of the diene system.

Stereochemical Fidelity and Retention in Transformations

A critical aspect of the chemistry of a stereodefined molecule like (3E,5E)- or (3Z,5Z)-1-bromodeca-3,5-diene is whether its double bond geometry is preserved during subsequent chemical reactions. Many modern synthetic methods, particularly transition-metal-catalyzed cross-coupling reactions, are known to proceed with high stereochemical fidelity. fiveable.menih.gov

Reactions involving vinyl halides, such as the Suzuki, Stille, and copper-catalyzed couplings, generally proceed with retention of the double bond's configuration. clockss.orgfiveable.menih.govorganic-chemistry.org This means that if an (E)-vinyl halide is used as a starting material, the (E)-geometry will be present in the product. fiveable.me For instance, improved methods for the reductive cross-coupling of vinyl bromides with alkyl halides show near-complete stereoretention. nih.gov Similarly, copper-catalyzed cross-coupling of vinyl halides with thiols organic-chemistry.org or alcohols acs.org occurs stereospecifically.

This principle is crucial for the synthetic use of this compound. If a specific stereoisomer is synthesized, it can be used as a building block in a subsequent cross-coupling reaction with the expectation that the diene's (E/Z) geometry will be faithfully transferred to the more complex product molecule. clockss.org

Table 4: Stereochemical Outcome in Cross-Coupling Reactions of Vinyl Halides

| Reaction Type | Catalyst/Reagents | Stereochemical Outcome | Reference(s) |

| Reductive Coupling | Ni / (bpy)NiI₂ | Near-complete stereoretention | nih.gov |

| Stille Coupling | Palladium Catalyst | Retention of configuration | nih.gov |

| Thioether Synthesis | Nano-CuO / KOH | Retention of stereochemistry | organic-chemistry.org |

| Ether Synthesis | CuI / Diamine Ligand | Stereospecific (retention) | acs.org |

| Suzuki-Miyaura Coupling | Palladium Catalyst | High stereospecificity (retention) | clockss.org |

Mechanistic Studies and Computational Investigations of 1 Bromodeca 3,5 Diene Chemistry

Elucidation of Reaction Mechanisms in Brominated Diene Synthesis and Transformation

The synthesis and transformation of brominated dienes like 1-bromodeca-3,5-diene involve complex reaction pathways. These reactions can be influenced by catalysts, reaction conditions, and the inherent electronic properties of the diene system. ua.es Mechanistic studies on related compounds often focus on transition metal-catalyzed cross-coupling reactions, pericyclic reactions, and pathways involving radical intermediates.

Transition metals are pivotal in activating and functionalizing dienes, offering pathways for C-C and C-heteroatom bond formation with high selectivity. nih.gov The specific role of the metal catalyst is dictated by its electronic properties, the ligands it coordinates, and the reaction partners.

Palladium (Pd): Palladium is one of the most versatile catalysts for diene chemistry. In reactions analogous to what this compound might undergo, Pd-catalysis is central to cross-coupling reactions like the Suzuki-Miyaura, Heck, and Stille reactions, where the vinyl bromide moiety would be the reactive site. nih.gov Recent research has also demonstrated Pd(II)-catalyzed sequential dehydrogenation of aliphatic acids to form 1,3-dienes. nih.gov Mechanistically, these reactions often proceed through a catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination. nih.gov In some cases, a ligand switch can stereodivergently produce either E- or Z-dienes, highlighting the ligand's crucial role in controlling the stability and reactivity of palladium phosphine (B1218219) complexes. nih.gov

Nickel (Ni): Nickel catalysts are often employed for hydroalkylation and other coupling reactions of 1,3-dienes. nih.govsnnu.edu.cn The active species is frequently a nickel-hydride, which reacts with the diene to form an electrophilic Ni-π-allyl intermediate. nih.govsnnu.edu.cn This intermediate then reacts with a nucleophile. Chiral ligands are used to achieve high enantioselectivity in these transformations. snnu.edu.cn

Copper (Cu): Copper catalysts, particularly with chiral phosphanamine ligands, have been used for highly chemo-, regio-, and enantioselective 1,2-hydroboration of 1,3-dienes. nih.govsnnu.edu.cn On-surface chemistry using Cu(110) has also been shown to facilitate the dehalogenative homocoupling of terminal alkenyl bromides to stereoselectively form dienes, proceeding through a cis-organometallic intermediate. tongji.edu.cn

Rhodium (Rh): Rhodium complexes, such as the Wilkinson catalyst, are known to catalyze the rearrangement of vinylcyclopropanes into 1,3-dienes at high temperatures. beilstein-journals.org This demonstrates rhodium's ability to facilitate skeletal reorganizations to generate conjugated diene systems.

The table below summarizes the roles of various transition metals in reactions involving dienes, which are applicable to the potential transformations of this compound.

| Catalyst | Typical Reaction | Mechanistic Role | Key Intermediates |

| Palladium | Cross-Coupling (Heck, Suzuki), Dienylation | Oxidative addition at C-Br bond, migratory insertion, β-hydride elimination, reductive elimination. nih.gov | π-allyl palladium complexes, palladacycles. nih.govacs.org |

| Nickel | Hydroalkylation, Hydrofluoroalkylation | Formation of Ni-H species, generation of electrophilic Ni-π-allyl intermediate, reaction with nucleophiles. nih.govsnnu.edu.cn | Ni-π-allyl complexes. nih.gov |

| Copper | Hydroboration, Dehalogenative Coupling | Formation of Cu-H or Cu-B species, coordination to diene, stereoselective bond formation. nih.govsnnu.edu.cn | Organocopper intermediates. tongji.edu.cn |

| Rhodium | Isomerization/Rearrangement | Oxidative addition into C-C bond, formation of rhodacyclobutane, ring-opening to form diene complex. beilstein-journals.org | Rhodacyclobutane intermediates. |

Radical-Polar Crossover (RPC) is an increasingly important mechanistic paradigm in modern organic synthesis, particularly in photoredox catalysis. nih.govthieme-connect.de This type of pathway involves the conversion of a radical intermediate into an ionic one (or vice versa) through a single-electron redox event, allowing for reaction sequences that are inaccessible through purely radical or purely ionic routes. thieme-connect.denih.gov

A notable example relevant to diene chemistry is the photoinduced, palladium-catalyzed 1,2-carbofunctionalization of conjugated dienes. acs.org In this process:

A radical is generated from an alkyl iodide under visible light irradiation.

This radical adds to the conjugated diene.

The resulting allylic radical is trapped by a low-valent Pd(0) complex, forming a putative π-allyl hybrid palladium radical intermediate.

This intermediate undergoes a radical-polar crossover step, likely via oxidation, to form a standard cationic π-allyl palladium(II) intermediate.

This well-known organometallic intermediate is then trapped by a nucleophile (like an amine) to yield the final 1,2-functionalized product with high regio- and stereoselectivity. acs.org

This strategy allows for mild, multicomponent coupling reactions without the need for external oxidants and could be applied to functionalize the diene system of this compound. acs.org

The direct observation and characterization of reactive organometallic intermediates are crucial for validating proposed reaction mechanisms. rsc.org In the context of transition metal-catalyzed diene reactions, π-allyl palladium complexes are among the most important and frequently invoked intermediates. acs.org

A π-allyl palladium complex is formed when a palladium atom coordinates to the three carbons of an allyl fragment. In reactions of conjugated dienes, this intermediate typically arises after the initial addition of a palladium species (e.g., Pd-H, Pd-R) to the diene. nih.govsnnu.edu.cn The formation of this intermediate is key to the high regioselectivity observed in many reactions, as subsequent attack by a nucleophile is directed to one of the terminal carbons of the allyl system. acs.org

While direct characterization for a reaction involving this compound is unavailable, studies on analogous systems use techniques like NMR spectroscopy, X-ray crystallography of stable analogues, and computational modeling to understand the structure and reactivity of these transient species. tongji.edu.cnnih.gov For instance, in the palladium-catalyzed aminoalkylation of dienes, the proposed mechanism relies heavily on the conversion of a radical intermediate to a π-allyl palladium species, which ultimately dictates the reaction's outcome. acs.org

Application of Computational Chemistry (e.g., DFT, Ab Initio Methods)

Computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, has become an indispensable tool for investigating reaction mechanisms, especially for systems where intermediates are too transient to be observed experimentally. researchgate.netnih.gov These methods allow for the detailed study of potential energy surfaces, the characterization of transition states, and the rationalization of product selectivity. nih.govscilit.com

A central goal of computational mechanistic studies is the location of transition states (TS) and the calculation of their corresponding activation barriers (activation energies). youtube.comscm.com The activation barrier determines the rate of a reaction, and by comparing the barriers for competing pathways, the major product can often be predicted. masterorganicchemistry.com

For reactions involving brominated dienes, DFT studies have been used to investigate mechanisms of electrophilic bromine addition. For example, in the bromination of various polycyclic dienes, DFT calculations (often using the B3LYP functional) have been employed to:

Optimize the geometries of reactants, intermediates (like bridged bromonium ions), transition states, and products. researchgate.netnih.gov

Calculate the relative energies of these species to build a complete energy profile of the reaction. researchgate.netnih.gov

Determine that the formation of a bridged bromonium cation is often more stable than alternative open-chain cationic intermediates. nih.gov

The table below presents representative calculated activation barriers for reactions of related dienes, illustrating the type of data generated through computational studies.

| Reaction | Diene Substrate | Computational Method | Calculated Activation Barrier (kcal/mol) | Finding |

| Stepwise Radical Addition | 2,3-dimethyl-1,3-butadiene + Acrylonitrile | CBS-QB3 | 35.7 | The stepwise radical pathway has a significantly higher barrier than the concerted Diels-Alder reaction. nih.gov |

| Stepwise Radical Addition | (E)-1,3-pentadiene + Acrylonitrile | CBS-QB3 | 34.7 | The diradical pathway is only 1.2 kcal/mol higher in energy than the concerted cycloaddition, consistent with experimental polymerization. nih.gov |

| Diels-Alder | Cyclopentadiene + Acrylonitrile | CBS-QB3 | 24.3 | The concerted pathway is strongly favored over the diradical pathway (barrier > 36 kcal/mol). nih.gov |

These examples show how computational chemistry can quantify the competition between different mechanistic pathways, such as concerted versus stepwise (radical) cycloadditions. nih.gov

Computational methods are exceptionally powerful for explaining and predicting the selectivity of chemical reactions. By calculating the activation energies for all possible transition states leading to different regioisomers or stereoisomers, chemists can understand why a particular isomer is formed preferentially. beilstein-journals.org

Regioselectivity: In reactions of unsymmetrical dienes, such as this compound, the question of regioselectivity is paramount. For example, in a hetero-Diels-Alder reaction, computational models can compare the transition state energies for the formation of "proximal" versus "distal" isomers. The observed product typically corresponds to the pathway with the lower activation barrier. This selectivity is often rationalized by analyzing orbital coefficients (Frontier Molecular Orbital theory) and steric interactions within the calculated transition state structures. beilstein-journals.org

Stereoselectivity: DFT calculations are also used to rationalize stereoselectivity. In the on-surface homocoupling of alkenyl bromides on a Cu(110) surface, DFT calculations showed that the cis-organometallic intermediate was the most stable among all possible configurations, thus explaining the observed formation of cis-diene products. tongji.edu.cn Similarly, in Diels-Alder reactions, the preference for the endo product (the Alder endo rule) can be explained by calculating the energies of the endo and exo transition states and identifying favorable secondary orbital interactions in the endo TS geometry. wiley-vch.de Systematic computational studies on substituted dienes have allowed for the development of additive Gibbs free energy models that can reliably predict reaction barriers and outcomes for highly complex systems. nih.gov

Exploration of Conformational Energy Landscapes of Dienes

The reactivity, selectivity, and physical properties of conjugated dienes like this compound are intrinsically linked to their three-dimensional structure. Computational chemistry provides powerful tools to explore the conformational energy landscape, identifying stable conformers and the energy barriers that separate them. The central focus of this analysis for a 1,3-diene system is the rotation around the central C4-C5 single bond (numbering from the bromine-bearing carbon), which gives rise to two principal planar conformations: the s-trans and s-cis isomers.

In the s-trans conformation, the double bonds are oriented on opposite sides of the central single bond, leading to a more extended, linear geometry. Conversely, the s-cis conformation has the double bonds on the same side, adopting a U-shaped geometry. For the parent molecule, buta-1,3-diene, extensive studies have shown that the s-trans conformer is more stable than the s-cis form. masterorganicchemistry.com This preference is primarily attributed to steric hindrance between the interior hydrogen atoms on C1 and C4 in the s-cis arrangement. masterorganicchemistry.com The energy difference is generally found to be between 2.3 and 2.9 kcal/mol. masterorganicchemistry.com

For this compound, the landscape is more complex. The key factors influencing the relative energies of its conformers include:

The Conjugated Diene Core: The inherent preference for the s-trans arrangement of the diene system remains a dominant factor.

The Bromine Substituent: The large bromine atom at the C1 position introduces significant steric bulk, which can influence the rotational barrier and the relative stability of conformers around the C1-C2 bond.

Density Functional Theory (DFT) is a common computational method used to predict these energy differences and the barriers to rotation. uci.edu However, accurately modeling π-conjugated systems can be challenging, as standard DFT functionals sometimes struggle with delocalization errors. uci.edu More advanced or specifically tuned functionals are often required for higher accuracy. uci.edu A computational scan of the dihedral angle around the central C4-C5 bond of this compound would reveal its rotational energy profile. While specific data for this exact molecule is not prominent in the literature, data from analogous systems provide a clear blueprint for such an investigation. For example, a computational study on 5,5′-di((E)-buta-1,3-dien-1-yl)-2,2′,3,3′-tetramethoxy-1,1′-biphenyl showed the s-trans diene conformer was about 7 kcal/mol more stable than the s-cis conformer. mdpi.com

The table below shows representative computational data for the foundational buta-1,3-diene system, which serves as the basis for understanding the core of this compound.

Table 1: Calculated Relative Energies of Buta-1,3-diene Conformers

This table illustrates the typical energy differences between the main conformers of the basic 1,3-diene structure. The s-trans form is the global minimum.

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| s-trans | 180° | 0.0 | masterorganicchemistry.com |

| gauche | ~60° | 3.9 | masterorganicchemistry.com |

| s-cis | 0° | 2.9 | masterorganicchemistry.com |

Computational Design and Optimization of Catalytic Systems

The carbon-bromine bond and the conjugated diene system in this compound make it an ideal substrate for a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, or nickel-catalyzed couplings). Computational chemistry plays a pivotal role in the design and optimization of catalytic systems for such transformations. rsc.orgepfl.ch By modeling the entire catalytic cycle, researchers can gain insights into reaction mechanisms, identify rate-limiting steps, and predict the effect of modifying catalysts and ligands.

The general mechanism for a cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. acs.org

Oxidative Addition: The active catalyst (e.g., a Pd(0) or Ni(0) complex) inserts into the carbon-bromine bond of this compound. Computational studies can determine the energy barrier for this step, which is often the initiation of the cycle. chinesechemsoc.org